molecular formula C23H26FN3O2 B1681076 Spiperone CAS No. 749-02-0

Spiperone

Cat. No.: B1681076
CAS No.: 749-02-0
M. Wt: 395.5 g/mol
InChI Key: DKGZKTPJOSAWFA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Spiperone is a psychotropic drug that primarily targets serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3, D4) receptors . It is also a high-affinity ligand of sigma receptors . These receptors play crucial roles in various neurological and psychological processes.

Mode of Action

This compound interacts with its targets by acting as an antagonist, blocking the activity of serotonin and dopamine receptors . This interaction leads to a series of changes at the cellular level, including the activation of phospholipase C and dysregulation of intracellular calcium homeostasis .

Biochemical Pathways

The primary biochemical pathways affected by this compound involve the intracellular signaling cascades associated with its target receptors. The drug’s antagonistic action on serotonin and dopamine receptors disrupts normal neurotransmission, leading to altered neuronal activity . Furthermore, this compound’s effect on intracellular calcium levels can impede the Wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation .

Pharmacokinetics

This compound is typically administered orally . It undergoes hepatic metabolism and is excreted renally . These ADME (Absorption, Distribution, Metabolism, Excretion) properties significantly impact the drug’s bioavailability and therapeutic efficacy.

Result of Action

At the molecular and cellular level, this compound induces apoptosis in colorectal cancer (CRC) cells . This cytotoxicity is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction, resulting in lipid metabolism alteration and Golgi apparatus damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of pulmonary emphysema, this compound has been shown to mediate regeneration of pulmonary endothelium . .

Biochemical Analysis

Biochemical Properties

Spiperone interacts with several enzymes and proteins, primarily dopamine-D2 and serotonin-S2 receptors . It binds to these receptors with high affinity, influencing the biochemical reactions within the cell .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The drug’s interaction with dopamine-D2 and serotonin-S2 receptors plays a crucial role in these processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action primarily involves binding to dopamine-D2 and serotonin-S2 receptors, which leads to a cascade of molecular events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The drug demonstrates stability and degradation patterns typical of many pharmaceutical compounds . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The drug’s interaction with dopamine-D2 and serotonin-S2 receptors is particularly significant in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner consistent with many other pharmaceutical compounds . It interacts with various transporters or binding proteins, which can influence its localization or accumulation .

Subcellular Localization

The drug may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

The synthesis of spiperone involves several steps, starting with the preparation of the core structure, 1,3,8-triazaspiro[4.5]decan-4-one. This core is then functionalized with a 4-fluorophenyl group and a 4-oxobutyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Spiperone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Spiperone has a wide range of scientific research applications:

Comparison with Similar Compounds

Spiperone is unique in its dual action as both an antipsychotic and a calcium regulator. Similar compounds include:

Properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGZKTPJOSAWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045205
Record name Spiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

749-02-0
Record name Spiperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiperone [USAN:INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name spiperone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757864
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Record name spiperone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Spiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.931
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Record name SPIPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6E73CJ0Q
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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